(4-Benzylamino-cyclohexyloxy)-acetic acid
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Overview
Description
(4-Benzylamino-cyclohexyloxy)-acetic acid is an organic compound that features a benzylamino group attached to a cyclohexyloxy moiety, which is further connected to an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylamino-cyclohexyloxy)-acetic acid typically involves the following steps:
Formation of the Benzylamino Group: The initial step involves the reaction of benzylamine with a suitable cyclohexyl derivative to form the benzylamino-cyclohexyl intermediate.
Attachment of the Acetic Acid Group: The intermediate is then reacted with a suitable acetic acid derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylamino-cyclohexyloxy)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylamino derivatives.
Scientific Research Applications
(4-Benzylamino-cyclohexyloxy)-acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Benzylamino-cyclohexyloxy)-acetic acid involves its interaction with specific molecular targets. The benzylamino group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The cyclohexyloxy moiety may influence the compound’s solubility and membrane permeability, enhancing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
(4-Benzylamino-cyclohexyloxy)-ethanol: Similar structure but with an ethanol group instead of acetic acid.
(4-Benzylamino-cyclohexyloxy)-propionic acid: Similar structure but with a propionic acid group instead of acetic acid.
Uniqueness
(4-Benzylamino-cyclohexyloxy)-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetic acid moiety provides a carboxylic acid group that can participate in various chemical reactions, while the benzylamino and cyclohexyloxy groups contribute to its overall stability and reactivity.
Properties
IUPAC Name |
2-[4-(benzylamino)cyclohexyl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-15(18)11-19-14-8-6-13(7-9-14)16-10-12-4-2-1-3-5-12/h1-5,13-14,16H,6-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKBJXIQZOREFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=CC=CC=C2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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